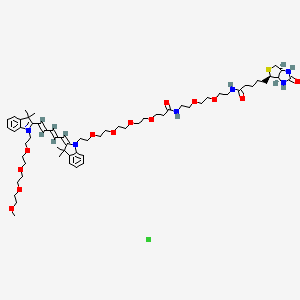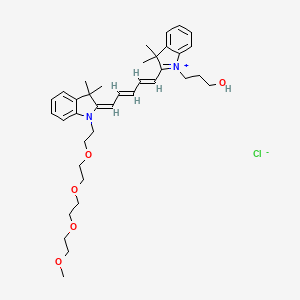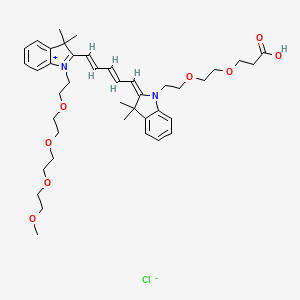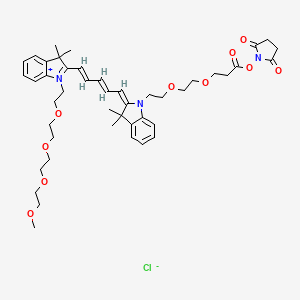
PLX7486
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PLX7486 is a selective inhibitor of the receptor tyrosine kinases colony-stimulating factor-1 receptor (CSF1R; fms) and neurotrophic tyrosine kinase receptor types 1, 2 and 3 (TrkA, TrkB, and TrkC, respectively) with potential antineoplastic activity. Upon administration, PLX7486 binds to and inhibits the activity of these tyrosine kinases. This inhibits Fms and Trk-mediated signaling transduction pathways that are upregulated in certain cancer cell types.
Wissenschaftliche Forschungsanwendungen
Mechanism of Action and Therapeutic Potential
PLX7486 is primarily known as a dual-inhibitor of tropomyosin receptor kinase A (TrkA) and colony stimulating factor-1 receptor (CSF-1R). It has been studied for its potential in cancer therapy, particularly in enhancing the efficacy of immune checkpoint blockade. Research by Duffy, Mok, and Allison (2018) demonstrated that PLX7486 inhibits the recruitment of immunosuppressive myeloid cells through CSF-1R and has a direct cytotoxic effect on various murine cancer cell lines by targeting Trk signaling. This suggests its potential in improving antitumor T cell responses when combined with immune checkpoint inhibitors (Duffy, Mok, & Allison, 2018).
Applications in Cancer Research
The study by Duffy, Mok, and Allison (2018) also highlights the role of PLX7486 in addressing perineural invasion (PNI), a critical pathological feature in multiple malignancies. Their research indicates that PLX7486's inhibition of TrkA and CSF-1R can disrupt processes critical for tumor survival, proliferation, and invasion, particularly in the context of nerve involvement in cancer progression. This opens avenues for exploring PLX7486 in cancer types where PNI is a significant factor (Duffy, Mok, & Allison, 2018).
Impact on Immune Responses in Tumors
The dual inhibition mechanism of PLX7486, affecting both TrkA and CSF-1R, plays a significant role in modifying the tumor microenvironment. By inhibiting the recruitment and proliferation of immunosuppressive myeloid cells, PLX7486 can potentially alter the immune landscape within tumors, making them more susceptible to immune-mediated attack. This aspect of PLX7486's mechanism could be particularly beneficial in strategies aiming to boost the effectiveness of immunotherapies in oncology (Duffy, Mok, & Allison, 2018).
Eigenschaften
Produktname |
PLX7486 |
|---|---|
IUPAC-Name |
NONE |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>5 years if stored properly |
Löslichkeit |
Soluble in DMSO, not soluble in water. |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
PLX7486; PLX-7486; PLX 7486. |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







